Metastannic acid

Overview

Description

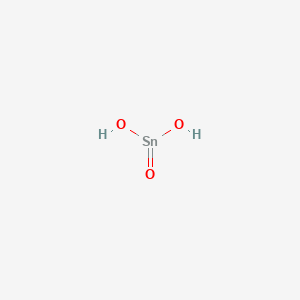

Metastannic acid, also known as tin(IV) oxide hydrate, is a chemical compound with the formula SnO₂·xH₂O. It is a white, amorphous powder that is insoluble in water and most acids and bases. This compound is primarily used in the production of tin-based compounds and materials, and it plays a significant role in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metastannic acid can be synthesized by heating refined tin with concentrated nitric acid. The reaction produces this compound as a white precipitate, which is then filtered and dried . The reaction can be represented as follows:

Sn+4HNO3→H2SnO3+4NO2+2H2O

Industrial Production Methods: In industrial settings, this compound is often obtained as a by-product during the electrorefining of non-standard anodes produced from the smelting of electronic waste. The process involves leaching the desulfurized tin precipitate in hydrochloric acid at elevated temperatures with the addition of a reducing agent such as magnesium powder .

Chemical Reactions Analysis

Types of Reactions: Metastannic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tin(IV) oxide.

Reduction: It can be reduced to metallic tin using reducing agents like magnesium powder.

Substitution: this compound can react with bases to form stannates.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as nitric acid.

Reduction: Typically involves a reducing agent like magnesium powder in an acidic medium.

Substitution: Involves reaction with strong bases like sodium hydroxide.

Major Products Formed:

Oxidation: Tin(IV) oxide (SnO₂)

Reduction: Metallic tin (Sn)

Substitution: Stannates (e.g., sodium stannate, Na₂SnO₃)

Scientific Research Applications

Metastannic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various tin-based compounds and materials.

Biology: Investigated for its potential use in biological assays and as a component in biosensors.

Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of ceramics, glass, and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of metastannic acid involves its ability to interact with various molecular targets and pathways. In industrial applications, it acts as a catalyst by providing active sites for chemical reactions. In biological systems, it can interact with cellular components and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Metastannic acid can be compared with other tin-based compounds such as:

Orthostannic acid (H₂SnO₃): Similar in composition but differs in its crystalline structure and reactivity.

Tin(IV) oxide (SnO₂): A more stable and commonly used form of tin oxide.

Stannous chloride (SnCl₂): A tin(II) compound with different chemical properties and applications.

Uniqueness: this compound is unique due to its amorphous structure and its ability to form hydrates. This property makes it particularly useful in applications where a high surface area and reactivity are desired .

Properties

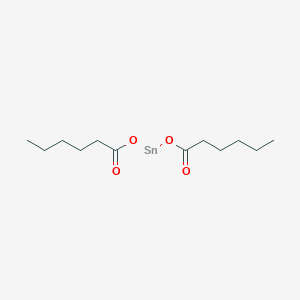

IUPAC Name |

dihydroxy(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.O.Sn/h2*1H2;;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYOHNUMSAGWQZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Sn](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316737 | |

| Record name | Metastannic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Creamy-white odorless granules; [Keeling and Walker MSDS] | |

| Record name | Metastannic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13472-47-4 | |

| Record name | Metastannic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metastannic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metastannic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metastannic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)